molecular formula C20H27N3O4 B2918135 2,3-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide CAS No. 1049407-00-2

2,3-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide

Cat. No.: B2918135
CAS No.: 1049407-00-2
M. Wt: 373.453
InChI Key: YGJOCYPVSYWJPF-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide is a useful research compound. Its molecular formula is C20H27N3O4 and its molecular weight is 373.453. The purity is usually 95%.
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Biological Activity

The compound 2,3-dimethoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide is a benzamide derivative that has garnered attention due to its potential biological activities. This article reviews the existing literature concerning its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C_{17}H_{24}N_{2}O_{3}
  • Molecular Weight : 304.39 g/mol
  • IUPAC Name : this compound

This compound features a benzamide core substituted with two methoxy groups and a morpholinoethyl side chain linked to a pyrrole moiety.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent. Key areas of focus include:

1. Anticancer Activity

Several studies have reported the anticancer properties of benzamide derivatives, including the target compound. The mechanism often involves the inhibition of key enzymes involved in tumor progression:

  • Dihydrofolate Reductase (DHFR) Inhibition : Similar benzamide derivatives have shown to lower cellular NADP and NADPH levels by inhibiting nicotinamide adenine dinucleotide kinase (NADK), leading to destabilization of DHFR and subsequent inhibition of cell growth .

2. Neuroprotective Effects

Research indicates that compounds with similar structures may exert neuroprotective effects through modulation of neurotransmitter systems. This includes potential interactions with GABA_A receptors, which are crucial for maintaining neuronal excitability .

3. Anti-inflammatory Properties

Benzamide derivatives have also been investigated for their anti-inflammatory effects. Some studies suggest that they can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Study on Antitumor Effects

In a clinical study involving patients treated with benzamide derivatives, significant antitumor effects were observed in a subset of patients who had previously shown resistance to standard therapies. These findings suggest that the compound could be beneficial in overcoming drug resistance in cancer treatments .

Neuroprotective Mechanisms

A study exploring the neuroprotective mechanisms of related compounds demonstrated that they could reduce oxidative stress markers in neuronal cultures. This suggests a potential application for neurodegenerative diseases like Alzheimer's .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibition of DHFR; reduced tumor growth
NeuroprotectionModulation of GABA_A receptors; reduction of oxidative stress
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Properties

IUPAC Name

2,3-dimethoxy-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4/c1-22-9-5-7-16(22)17(23-10-12-27-13-11-23)14-21-20(24)15-6-4-8-18(25-2)19(15)26-3/h4-9,17H,10-14H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJOCYPVSYWJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=C(C(=CC=C2)OC)OC)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.